molecular formula C6H12O4S B1595003 (Tetrahydrofuran-2-yl)methyl methanesulfonate CAS No. 72641-13-5

(Tetrahydrofuran-2-yl)methyl methanesulfonate

Cat. No.: B1595003
CAS No.: 72641-13-5
M. Wt: 180.22 g/mol
InChI Key: NNOQIGNUIUKVDJ-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-2-yl)methyl methanesulfonate is a useful research compound. Its molecular formula is C6H12O4S and its molecular weight is 180.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

72641-13-5

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

oxolan-2-ylmethyl methanesulfonate

InChI

InChI=1S/C6H12O4S/c1-11(7,8)10-5-6-3-2-4-9-6/h6H,2-5H2,1H3

InChI Key

NNOQIGNUIUKVDJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCC1CCCO1

Canonical SMILES

CS(=O)(=O)OCC1CCCO1

72641-13-5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Mesyl chloride (6.17 g) was dropwise added to a solution of 5.0 g of (tetrahydro-2furanyl)methanol, 2.18 g of triethylamine and 30 ml of tetrahydrofuran under ice-cooling over 30 minutes, followed by stirring at the same temperature for 2 hours. After the completion of reaction, the insolubles were filtered, and the filtrate was then concentrated under a reduced pressure to obtain (tetrahydro-2-furanyl)methyl methanesulfonate as an oil.
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Tetrahydrofurfuryl alcohol (2.01 g, 19.7 mmol, 1.0 eq.) was dissolved in dichloromethane (100 mL) under an argon atmosphere, cooled to 0° C. and treated sequentially with triethylamine (3.02 mL, 21.7 mmol, 1.1 eq) and methanesulfonyl chloride (1.60 mL, 20.7 mmol, 1.05 eq.). The ice bath was removed and stirring continued for 14 h before the mixture was poured into a separatory funnel containing water. The phases were separated and the organic layer was washed with water (4×), dried on MgSO4, filtered and concentrated in vacuo to yield 3.26 g [92%] of tetrahydrofurfuryl methanesulfonate as a crude pale yellow oil, used in the subsequent displacement step without purification.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.02 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Two

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